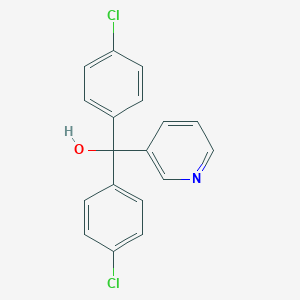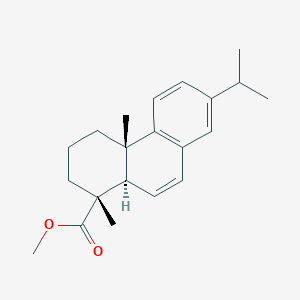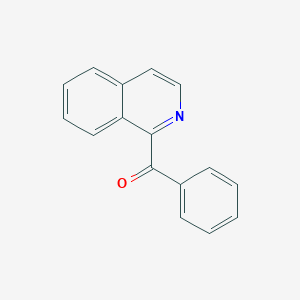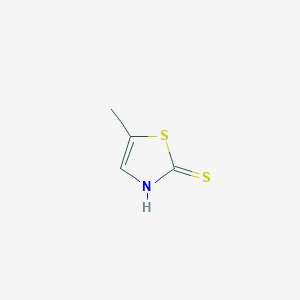
5-Methylthiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylthiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. It has shown to have various biological activities and has been used in the synthesis of several compounds.
Mécanisme D'action
The mechanism of action of 5-Methylthiazole-2(3H)-thione is not well understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
5-Methylthiazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains. It has also been shown to inhibit the proliferation of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methylthiazole-2(3H)-thione in lab experiments is its ability to inhibit the growth of bacterial and fungal strains, making it a useful tool in microbiology research. However, its low solubility in water can make it difficult to use in some experiments. In addition, its potential toxicity to cells and organisms should be considered when using it in experiments.
Orientations Futures
There are several future directions for research on 5-Methylthiazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its ability to interact with biological macromolecules. Another direction is to explore its potential as a lead compound for the synthesis of new compounds with biological activities. Furthermore, its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer should be investigated. Finally, its potential as a ligand in the synthesis of metal complexes with potential biological activities should be explored.
Conclusion:
In conclusion, 5-Methylthiazole-2(3H)-thione is a heterocyclic compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new compounds with potential therapeutic applications.
Méthodes De Synthèse
5-Methylthiazole-2(3H)-thione can be synthesized through several methods, including the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydrosulfide. The yield of the synthesis method depends on the reaction conditions and the starting materials used.
Applications De Recherche Scientifique
5-Methylthiazole-2(3H)-thione has been used in various scientific research applications, including the synthesis of new compounds with biological activities. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been used as a ligand in the synthesis of metal complexes with potential biological activities.
Propriétés
IUPAC Name |
5-methyl-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHRRVQSOEMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-2(3H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



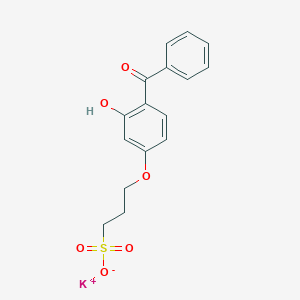
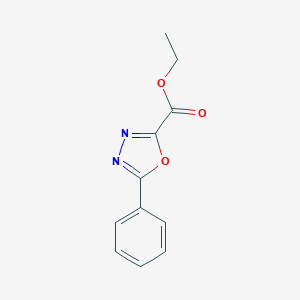
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)




![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
